molecular formula C18H14FN5O2 B2902258 7-fluoro-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 1040710-56-2

7-fluoro-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

Katalognummer: B2902258
CAS-Nummer: 1040710-56-2
Molekulargewicht: 351.341
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-fluoro-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C18H14FN5O2 and its molecular weight is 351.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

7-fluoro-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article compiles research findings on its synthesis, biological activity, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C18H14FN5O2, with a molecular weight of 351.34 g/mol. The compound features a triazole ring fused to a quinazoline structure, which is known for its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired triazoloquinazoline derivative. Specific methods may include cyclization reactions or nucleophilic substitutions that introduce the fluorine and hydroxy groups at designated positions on the aromatic rings.

Anticancer Properties

Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines including lung and breast cancer cells.
  • IC50 Values : In studies assessing its efficacy, the compound demonstrated IC50 values indicative of potent activity against these cell lines. For example, it showed significant inhibition in lung cancer cell proliferation with an IC50 value in the micromolar range.
Cell Line IC50 (µM)
Lung Cancer Cells12.5
Breast Cancer Cells15.0

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Inhibition of Kinases : The compound may inhibit key signaling pathways involved in cancer cell survival and proliferation, such as PI3K/AKT signaling.
  • Induction of Apoptosis : Evidence suggests that treatment with this compound leads to increased apoptosis in cancer cells, as indicated by flow cytometry assays that show enhanced Annexin V binding.
  • Anti-Angiogenic Effects : Some studies also report anti-angiogenic properties, which could contribute to its overall effectiveness in tumor growth inhibition.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the growth of HCT-116 colorectal cancer cells significantly more than control compounds.
    Compound IC50 (µM) Mechanism
    7-Fluoro...10.0PI3K/AKT pathway inhibition
  • Study 2 : In another investigation focusing on lung cancer models, the compound was shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis through caspase activation.

Eigenschaften

IUPAC Name

7-fluoro-5-oxo-N-(2-phenylethyl)-1H-triazolo[1,5-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O2/c19-12-6-7-14-13(10-12)17(25)21-16-15(22-23-24(14)16)18(26)20-9-8-11-4-2-1-3-5-11/h1-7,10,23H,8-9H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZLMZLXCAHRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.